molecular formula C14H20O5S B13822091 (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol

Cat. No.: B13822091
M. Wt: 300.37 g/mol
InChI Key: RXWGJLGIKBAPBK-MBJXGIAVSA-N
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Description

2-Phenylethyl-beta-D-thiogalactoside is a chemical compound known for its role as a cell-permeable inhibitor of the reporter enzyme beta-galactosidase . This compound is often used in biochemical research due to its ability to inhibit specific enzymatic activities, making it valuable in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl-beta-D-thiogalactoside typically involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions. The compound can be recrystallized from water and dried in air to obtain a hydrated form, which can then be further dried over phosphorus pentoxide to achieve the anhydrous form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl-beta-D-thiogalactoside primarily undergoes substitution reactions due to the presence of the thiogalactoside group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving 2-Phenylethyl-beta-D-thiogalactoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like methanol or dimethyl sulfoxide (DMSO) at controlled temperatures .

Major Products Formed

The major products formed from the reactions of 2-Phenylethyl-beta-D-thiogalactoside depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.

Mechanism of Action

The primary mechanism of action of 2-Phenylethyl-beta-D-thiogalactoside involves its inhibition of the enzyme beta-galactosidase. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This results in a decrease in enzymatic activity, which can be measured and analyzed in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl-beta-D-thiogalactoside is unique due to its specific structure, which allows it to permeate cell membranes and inhibit beta-galactosidase effectively. Its ability to be used in both in vitro and in vivo studies makes it a versatile tool in biochemical research .

Properties

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)thiane-3,4,5-triol

InChI

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1

InChI Key

RXWGJLGIKBAPBK-MBJXGIAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](S2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(S2)CO)O)O)O

Origin of Product

United States

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